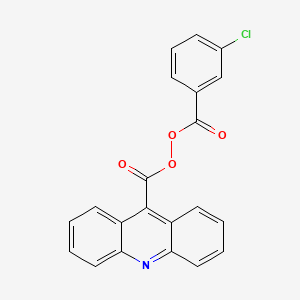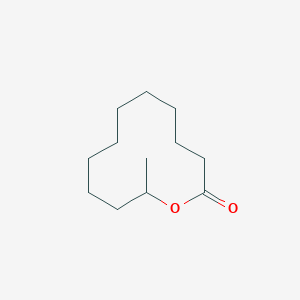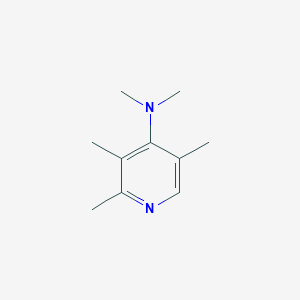
2-Methyl-6-methylideneocta-1,3,7-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-methylideneocta-1,3,7-triene is a chemical compound with the molecular formula C10H14 It is known for its unique structure, which includes multiple double bonds and a methylidene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-methylideneocta-1,3,7-triene typically involves the use of specific starting materials and catalysts. One common method is the reaction of 2-methyl-1,3-butadiene with acetylene in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-Methyl-6-methylideneocta-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
2-Methyl-6-methylideneocta-1,3,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-6-methylideneocta-1,3,7-triene involves its interaction with various molecular targets. The compound’s double bonds and methylidene group allow it to participate in a range of chemical reactions, which can affect biological pathways. For example, its antimicrobial properties may result from its ability to disrupt cell membranes or interfere with enzyme activity.
相似化合物的比较
Myrcene: A monoterpene with a similar structure but different functional groups.
Ipsdienone: Another compound with a similar carbon skeleton but different reactivity.
Uniqueness: 2-Methyl-6-methylideneocta-1,3,7-triene is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
CAS 编号 |
107841-93-0 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
2-methyl-6-methylideneocta-1,3,7-triene |
InChI |
InChI=1S/C10H14/c1-5-10(4)8-6-7-9(2)3/h5-7H,1-2,4,8H2,3H3 |
InChI 键 |
HHPAHLQNZNQJGB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C=CCC(=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


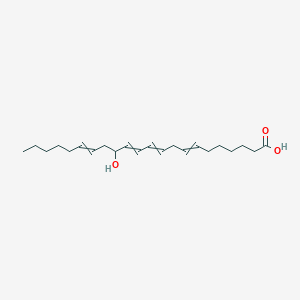
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
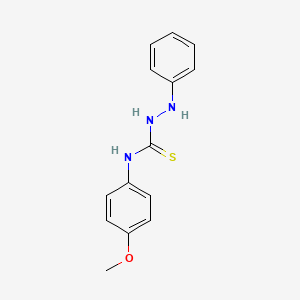
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
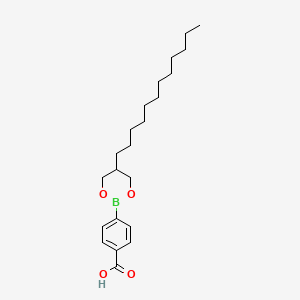

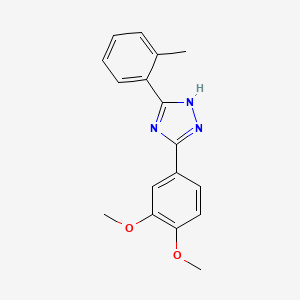
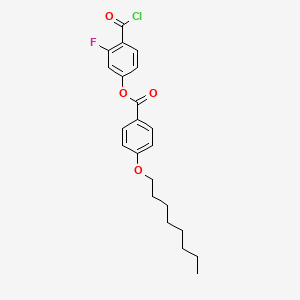

![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
